N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide
CAS No.: 896364-81-1
Cat. No.: VC4919877
Molecular Formula: C26H31FN4O5
Molecular Weight: 498.555
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896364-81-1 |
|---|---|
| Molecular Formula | C26H31FN4O5 |
| Molecular Weight | 498.555 |
| IUPAC Name | N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(oxolan-2-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C26H31FN4O5/c27-20-5-1-2-6-21(20)30-9-11-31(12-10-30)22(18-7-8-23-24(14-18)36-17-35-23)16-29-26(33)25(32)28-15-19-4-3-13-34-19/h1-2,5-8,14,19,22H,3-4,9-13,15-17H2,(H,28,32)(H,29,33) |
| Standard InChI Key | ZOSSUOJYNXBUNU-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5F |
Introduction
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, incorporating the following:
-
Benzodioxole Derivative Formation:
The benzodioxole moiety can be synthesized from catechol derivatives through methylenation using formaldehyde or similar reagents. -
Piperazine Derivative Coupling:
The fluorophenyl-piperazine unit can be introduced via nucleophilic substitution or reductive amination. -
Amide Bond Formation:
The ethanediamide backbone is formed through condensation reactions between amines and acid derivatives (e.g., acyl chlorides or anhydrides). -
Oxolane Substitution:
The oxolane group is typically introduced via alkylation reactions using halogenated tetrahydrofuran derivatives.
Potential Applications
This compound's structure suggests it may have pharmacological relevance due to the following properties:
-
Central Nervous System (CNS) Activity:
-
The fluorophenyl-piperazine moiety is commonly found in psychotropic drugs, indicating potential use as an antidepressant, anxiolytic, or antipsychotic agent.
-
-
Antimicrobial or Antiviral Potential:
-
Benzodioxole derivatives have demonstrated antimicrobial and antiviral activities in various studies.
-
-
Drug Delivery or Solubility Enhancer:
-
The oxolane group could improve the compound's solubility, making it suitable for oral or injectable formulations.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume